molecular formula C11H7NO3 B1516425 6-Formyl-4-quinolinecarboxylic acid

6-Formyl-4-quinolinecarboxylic acid

Cat. No.: B1516425
M. Wt: 201.18 g/mol
InChI Key: GTUVDIFFYMBUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Formyl-4-quinolinecarboxylic acid is a quinoline derivative characterized by a formyl (-CHO) group at the 6-position and a carboxylic acid (-COOH) group at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formyl group may enhance reactivity for further functionalization, such as Schiff base formation or coordination chemistry, making it a versatile scaffold .

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

6-formylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-6-7-1-2-10-9(5-7)8(11(14)15)3-4-12-10/h1-6H,(H,14,15)

InChI Key

GTUVDIFFYMBUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinolinecarboxylic Acid Derivatives

Structural Variations and Molecular Properties

Key structural differences among quinolinecarboxylic acids lie in substituent type and position, which influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
6-Formyl-4-quinolinecarboxylic acid 6-CHO, 4-COOH C₁₁H₇NO₃ 201.18 High reactivity due to formyl group; potential for metal coordination
6-Chloro-2-methyl-4-quinolinecarboxylic acid 6-Cl, 2-CH₃, 4-COOH C₁₁H₈ClNO₂ 221.64 Moderate solubility in DMSO/chloroform; antibacterial research applications
6-Methoxy-2-arylquinoline-4-carboxylic acid 6-OCH₃, 2-aryl, 4-COOH Variable Variable Enhanced P-glycoprotein inhibition; synthesized via methylation
6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid 6-F, 3-CH₃, 2-Ph, 4-COOH C₁₇H₁₂FNO₂ 297.29 Antitumor activity (e.g., NSC 368390); water-soluble sodium salt formulation
6-Hydroxyquinoline-4-carboxylic acid 6-OH, 4-COOH C₁₀H₇NO₃ 189.17 Metal-organic framework synthesis; hydrogen-bonding capacity

Physicochemical Properties

  • Solubility: 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid: Slightly soluble in DMSO and methanol . NSC 368390: Water-soluble sodium salt formulation enhances bioavailability . 6-Hydroxyquinoline-4-carboxylic acid: High polarity due to hydroxyl and carboxyl groups .

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